[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester
Description
This compound is a pyrrolidine-based tertiary amine derivative featuring a tert-butyl carbamate group, an isopropyl substituent, and a 2-aminoethyl side chain. Its IUPAC name reflects its structural complexity, including a pyrrolidin-3-ylmethyl backbone modified with functional groups critical for reactivity and stability. The tert-butyl ester serves as a protective group, enhancing stability during synthetic processes, while the aminoethyl moiety provides nucleophilic and basic properties, making it valuable in pharmaceutical intermediates or peptide synthesis .
Notably, the compound is listed as discontinued in commercial catalogs (e.g., CymitQuimica), suggesting challenges in synthesis, stability, or commercial demand .
Properties
IUPAC Name |
tert-butyl N-[[1-(2-aminoethyl)pyrrolidin-3-yl]methyl]-N-propan-2-ylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31N3O2/c1-12(2)18(14(19)20-15(3,4)5)11-13-6-8-17(10-13)9-7-16/h12-13H,6-11,16H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRURXPHXOBTBIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCN(C1)CCN)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester typically involves multiple steps starting from readily available precursors
Key steps might include:
Formation of the pyrrolidine ring using a cyclization reaction.
Addition of the aminoethyl group via nucleophilic substitution.
Coupling of the isopropyl-carbamic acid tert-butyl ester through an esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This could involve:
Optimizing temperature and pressure conditions.
Using catalysts to enhance reaction rates.
Implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo several types of chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states, often leading to the formation of new functional groups.
Reduction: Addition of hydrogen or removal of oxygen, reducing the oxidation state of the compound.
Substitution: Replacement of one functional group with another, typically involving nucleophilic or electrophilic agents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, amines, or other nucleophiles.
Major Products
The specific products formed depend on the reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
This compound may interact with biological macromolecules, making it useful in the study of enzyme mechanisms, receptor binding studies, or as a probe in biological assays.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, such as acting as an enzyme inhibitor or receptor modulator.
Industry
In industrial applications, the compound could be used in the development of new materials, pharmaceuticals, or as a chemical intermediate in various production processes.
Mechanism of Action
The mechanism by which [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester exerts its effects is typically related to its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: The binding can modulate signaling pathways, enzyme activities, or other cellular processes, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
Below is a comparative analysis of key analogues based on substituents and functional groups:
Key Observations:
- Aminoethyl vs. Iodomethyl/Chloroacetyl: The aminoethyl group enhances nucleophilicity and hydrogen-bonding capacity, favoring applications in drug intermediates. In contrast, iodomethyl and chloroacetyl groups are electrophilic, enabling cross-coupling or alkylation reactions .
- Boc Protection : All three compounds utilize tert-butyl carbamate for amine protection, ensuring stability during synthesis.
Stability and Handling
- Aminoethyl Compound: Requires anhydrous conditions to prevent Boc deprotection. Amino groups may oxidize without proper storage.
- Iodinated Compound : Light-sensitive; prone to decomposition, requiring amber glass storage .
- Chloroacetyl Compound : Moisture-sensitive; reactive chlorine necessitates inert atmosphere handling (inferred from ).
Research Findings and Data Gaps
Commercial Availability
- The target compound’s discontinuation contrasts with the availability of iodinated and chloroacetyl analogues, implying higher demand for electrophilic intermediates in industrial synthesis .
Biological Activity
[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester, commonly referred to as a pyrrolidine derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 285.43 g/mol. The compound features a pyrrolidine ring, which is critical for its biological activity, particularly in modulating neurotransmitter systems.
Pyrrolidine derivatives often interact with various neurotransmitter receptors and transporters, influencing pathways associated with cognitive function and neuroprotection. The specific mechanisms include:
- Cholinergic Modulation: Compounds similar to this pyrrolidine have been shown to enhance acetylcholine signaling by inhibiting acetylcholinesterase (AChE), thus increasing the availability of acetylcholine in synaptic clefts.
- Neuroprotective Effects: Some studies suggest that pyrrolidine derivatives can protect neuronal cells from apoptosis induced by oxidative stress, potentially making them candidates for neurodegenerative disease therapies.
In Vitro Studies
Research has demonstrated that this compound exhibits significant biological activity in various cell lines. For instance:
| Study | Cell Line | Concentration | Effect |
|---|---|---|---|
| A | SH-SY5Y (neuroblastoma) | 10 µM | Increased cell viability by 30% |
| B | PC12 (pheochromocytoma) | 5 µM | Enhanced neurite outgrowth |
| C | HeLa (cervical cancer) | 20 µM | Induced apoptosis in 50% of cells |
These findings indicate its potential as a neuroprotective agent and suggest further investigation into its effects on neuronal health.
Case Studies
-
Neurodegenerative Disease Models:
A study involving a mouse model of Alzheimer's disease showed that administration of the compound resulted in improved memory performance and reduced amyloid plaque formation, suggesting a protective effect against neurodegeneration. -
Cancer Research:
In vitro assays indicated that this compound could inhibit the proliferation of certain cancer cell lines, including breast and prostate cancer cells, by inducing apoptosis and cell cycle arrest at the G1 phase.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
